molecular formula C6H13Cl B165106 1-Chlorohexane CAS No. 544-10-5

1-Chlorohexane

Cat. No. B165106
CAS RN: 544-10-5
M. Wt: 120.62 g/mol
InChI Key: MLRVZFYXUZQSRU-UHFFFAOYSA-N
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Patent
US06803355B1

Procedure details

Cellulose (20 g), sodium hydroxide (10 g), water (30 g), and ethanol (150 g) are charged into a 500 ml glass reactor. The resulting alkali cellulose is stirred 45 minutes at 25° C. Then monochloroacetic acid (15 g) and hexylchoride (1 g) are added and the temperature raised over time to 95° C. and held at 95° C. for 150 minutes. The reaction is cooled to 70° C., and then cooled to 25° C. Neutralization is accomplished by the addition of a sufficient amount of nitric acid/acetic acid to achieve a slurry pH of between 8 and 9. The slurry is filtered to obtain a hexylether of CMC.
[Compound]
Name
Cellulose
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
nitric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[CH2:4][C:5]([OH:7])=O.[CH2:8](Cl)[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[N+]([O-])(O)=O.[C:19](O)(=O)[CH3:20].[CH2:23](O)[CH3:24]>O>[CH2:8]([O:7][CH2:5][CH2:4][CH2:23][CH2:24][CH2:19][CH3:20])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:0.1,4.5|

Inputs

Step One
Name
Cellulose
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 g
Type
reactant
Smiles
C(C)O
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Two
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCC)Cl
Step Four
Name
nitric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C
FILTRATION
Type
FILTRATION
Details
The slurry is filtered

Outcomes

Product
Details
Reaction Time
150 min
Name
Type
product
Smiles
C(CCCCC)OCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.